5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole
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Overview
Description
5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxyindole with 2-nitroprop-1-enyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may affect cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole can be compared with other similar compounds, such as:
5-methoxyindole: Lacks the nitroprop-1-enyl group and has different biological activities.
3-(2-nitroprop-1-enyl)-1H-indole: Lacks the methoxy group and has distinct chemical properties.
5-methoxy-3-(2-nitroprop-1-enyl)benzene: A benzene derivative with similar functional groups but different structural features.
The uniqueness of this compound lies in its combination of the methoxy and nitroprop-1-enyl groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-3-(2-nitroprop-1-enyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVRMCHFYSQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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